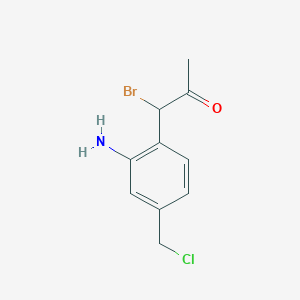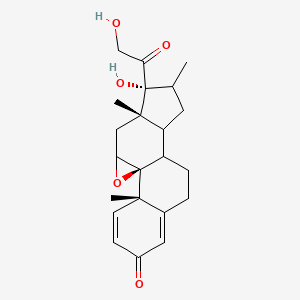![molecular formula C13H17NO3 B14074438 4-[Methyl(propanoyl)amino]phenyl propanoate CAS No. 102035-81-4](/img/structure/B14074438.png)
4-[Methyl(propanoyl)amino]phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- typically involves the reaction of N-methylpropanamide with 4-hydroxybenzoic acid propyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain optimal conditions, and the product is purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reactivity and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted amides.
Applications De Recherche Scientifique
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amides and esters with comparable structures, such as:
- Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- N-Methylpropionamide
- N-Benzylfentanyl
Uniqueness
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
102035-81-4 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
[4-[methyl(propanoyl)amino]phenyl] propanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3 |
Clé InChI |
FWCCFCIAVHPZIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)







